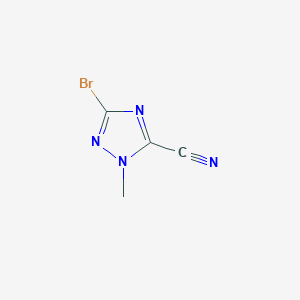

3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile

Description

Properties

IUPAC Name |

5-bromo-2-methyl-1,2,4-triazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN4/c1-9-3(2-6)7-4(5)8-9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADMJXPDCHSGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile: Synthesis and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and drug discovery, valued for its metabolic stability, unique hydrogen bonding capabilities, and its role as a bioisosteric replacement for other functional groups. This five-membered heterocyclic ring, containing three nitrogen atoms, is a privileged scaffold found in numerous pharmaceuticals with a wide range of therapeutic applications, including antifungal, antiviral, and anticancer agents. Within this important class of compounds, 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile emerges as a highly functionalized building block with significant potential for the synthesis of novel bioactive molecules. The presence of a bromo group, a methyl group, and a nitrile moiety on the triazole ring offers multiple points for chemical modification, making it an attractive intermediate for the development of new chemical entities.

This technical guide provides a comprehensive overview of the available information on 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, with a focus on its synthesis. While specific details regarding its initial discovery and a detailed historical narrative are not extensively documented in readily accessible scientific literature, this guide constructs a plausible synthetic pathway based on established methodologies for the synthesis of substituted 1,2,4-triazoles.

Historical Context: The Rise of 1,2,4-Triazoles

The journey of 1,2,4-triazole chemistry began in the late 19th century. In 1885, the Swedish chemist J. A. Bladin first reported the synthesis of a 1,2,4-triazole derivative, laying the groundwork for over a century of research into this versatile heterocycle.[1] Early investigations focused on understanding the fundamental structure and reactivity of the triazole ring.

The therapeutic potential of 1,2,4-triazole derivatives became evident in the mid-20th century with the discovery of their biological activities. This led to the development of numerous drugs containing the 1,2,4-triazole scaffold, such as the antifungal agent fluconazole and the antiviral drug ribavirin.[2] The continued interest in this heterocyclic system stems from its ability to engage in various biological interactions, often mimicking the structure of natural molecules and inhibiting key enzymatic pathways. The development of new synthetic methods has further fueled the exploration of 1,2,4-triazoles in drug discovery, allowing for the creation of diverse libraries of compounds for biological screening.[3][4]

Synthesis of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile: A Proposed Pathway

A logical approach would involve the initial formation of a substituted 1,2,4-triazole ring, followed by the introduction of the bromo group. One possible synthetic strategy is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.

Step-by-Step Methodology (Hypothetical)

Step 1: Synthesis of 1-Methyl-1H-1,2,4-triazole-5-carbonitrile (Precursor)

The synthesis of the precursor, 1-methyl-1H-1,2,4-triazole-5-carbonitrile, could be achieved through the cyclization of a suitable open-chain intermediate. One possible method involves the reaction of methylhydrazine with a reagent that can provide the C-N backbone of the triazole and the nitrile group.

-

Reaction: Methylhydrazine is reacted with cyanogen bromide or a similar cyanating agent to form an intermediate, which then undergoes cyclization to form the 1-methyl-1H-1,2,4-triazole-5-carbonitrile ring. The regioselectivity of the methylation would be a key consideration in this step.

Step 2: Bromination of 1-Methyl-1H-1,2,4-triazole-5-carbonitrile

The introduction of the bromine atom at the 3-position of the triazole ring is the final key step. This is likely achieved through electrophilic bromination.

-

Experimental Protocol:

-

Dissolve 1-methyl-1H-1,2,4-triazole-5-carbonitrile in a suitable inert solvent (e.g., chloroform, carbon tetrachloride, or acetic acid).

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution. The reaction may require an initiator, such as AIBN or UV light, if a free-radical mechanism is involved. Alternatively, a Lewis acid catalyst could be used to promote electrophilic substitution.

-

The reaction mixture is stirred at a controlled temperature (ranging from room temperature to reflux) for a sufficient period to ensure complete conversion.

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any excess bromine, followed by washing with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.

-

Key Experimental Considerations and Causality

-

Choice of Brominating Agent: N-bromosuccinimide (NBS) is often preferred over elemental bromine as it is a solid and easier to handle, and it can provide a low, steady concentration of bromine, which can help to control the selectivity of the reaction and minimize side products.

-

Solvent Selection: The choice of solvent is critical. It must be inert to the reaction conditions and capable of dissolving the starting materials. For electrophilic brominations, polar aprotic solvents are often suitable.

-

Reaction Temperature: The temperature will influence the rate of the reaction and the formation of byproducts. Optimization of the temperature is crucial for achieving a high yield of the desired product.

-

Purification: Due to the potential for the formation of regioisomers and other byproducts, a robust purification method is essential to obtain the target compound with high purity.

Physicochemical Data

The following table summarizes the key physicochemical properties of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.

| Property | Value |

| CAS Number | 1350521-71-9 |

| Molecular Formula | C₄H₃BrN₄ |

| Molecular Weight | 187.00 g/mol |

| Appearance | Solid |

| Purity (Typical) | ≥95% |

Applications in Drug Discovery and Development

While specific applications of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile are not widely reported, its structure suggests significant potential as a versatile building block in medicinal chemistry.

-

Scaffold for Library Synthesis: The three distinct functional groups (bromo, methyl, and cyano) allow for a variety of chemical transformations. The bromo group is particularly useful for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents at the 3-position. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further opportunities for derivatization.

-

Bioisosteric Replacement: The 1,2,4-triazole ring itself can act as a bioisostere for other functional groups, such as esters or amides, potentially improving the pharmacokinetic properties of a drug candidate.

The combination of these features makes 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile a valuable starting material for the synthesis of compound libraries aimed at identifying new hits in drug discovery programs.

Conclusion

3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is a functionalized heterocyclic compound with considerable potential as an intermediate in the synthesis of novel bioactive molecules. While its specific discovery and history are not well-documented, a plausible synthetic route can be proposed based on established synthetic methodologies for 1,2,4-triazoles. The versatility of its functional groups makes it an attractive building block for medicinal chemists and drug development professionals. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of new therapeutics.

References

- Zhou, L.-N., Feng, F.-F., Cheung, C. W., & Ma, J.-A. (2021). A three-component reaction of readily available 2-diazoacetonitriles, nitriles, and aryldiazonium salts provides a wide range of 1-aryl 5-cyano-1,2,4-triazoles. Organic Letters, 23(3), 739–744.

- Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). A highly regioselective one-pot process provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles from reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179.

- Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987272.

-

ISRES Publishing. (2023). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited publicly available experimental data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to predict its properties. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these characteristics, empowering researchers to validate the predicted data and gain a deeper understanding of this compound's behavior. This document is structured to provide not just data, but also the scientific rationale behind the experimental methodologies, ensuring a robust and insightful resource for laboratory professionals.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents. The unique electronic properties and hydrogen bonding capabilities of this heterocycle make it a privileged structure in drug design. 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is a substituted triazole that presents a unique combination of functional groups: a bromine atom, a methyl group, and a carbonitrile. These substituents are expected to significantly influence the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. A thorough understanding of properties such as solubility, pKa, and spectral characteristics is paramount for its advancement in any drug development pipeline.

Chemical Identity and Core Properties

-

IUPAC Name: 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile

-

CAS Number: 1350521-71-9[1]

-

Molecular Formula: C₄H₃BrN₄[1]

-

Molecular Weight: 187.00 g/mol [2]

-

Chemical Structure:

-

Physical Form: Solid at room temperature.[2]

| Property | Value/Prediction | Source |

| Molecular Formula | C₄H₃BrN₄ | [1] |

| Molecular Weight | 187.00 g/mol | [2] |

| CAS Number | 1350521-71-9 | [1] |

| Physical Form | Solid | [2] |

| SMILES | N#CC1=NC(Br)=NN1C | [1] |

| InChI Key | SADMJXPDCHSGRM-UHFFFAOYSA-N | [2] |

Predicted Physicochemical Characteristics

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, a sharp melting point range would be expected for a pure sample. The presence of a bromine atom and a polar carbonitrile group likely contributes to significant dipole-dipole interactions and potentially favorable crystal lattice packing, suggesting a relatively high melting point for a molecule of its size.

Solubility Profile

The solubility of a compound in various solvents is a key determinant of its suitability for different biological assays and formulation strategies. The predicted solubility profile of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is as follows:

-

Water: Low to moderate solubility is anticipated. While the triazole ring and the nitrile group can participate in hydrogen bonding, the overall molecule has significant nonpolar character contributed by the bromine and the methyl group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected due to the polar nature of the molecule.

-

Alcohols (e.g., Methanol, Ethanol): Good solubility is predicted.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the polar functional groups.

Acidity and Basicity (pKa)

The 1,2,4-triazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. The nitrogen atoms in the ring can be protonated, and the N-H proton in an unsubstituted triazole can be deprotonated. In 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, the presence of electron-withdrawing bromine and carbonitrile groups is expected to decrease the basicity of the triazole ring and increase its acidity, resulting in a lower pKa compared to unsubstituted 1,2,4-triazole. Potentiometric studies on similar triazole derivatives suggest that the pKa would likely fall in the range of 6-8.[3][4][5]

Predicted Spectroscopic Data

¹H NMR Spectroscopy

In a ¹H NMR spectrum (typically recorded in CDCl₃ or DMSO-d₆), a single sharp singlet is expected for the methyl protons (N-CH₃). This peak would likely appear in the range of 3.5-4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide signals for the four unique carbon atoms in the molecule. Predicted chemical shifts are:

-

C≡N: ~115-120 ppm

-

Triazole ring carbons (C3 and C5): ~140-160 ppm

-

N-CH₃: ~30-35 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would display characteristic absorption bands for the functional groups present:

-

C≡N stretch: A sharp, strong absorption band around 2220-2260 cm⁻¹.

-

C-Br stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹.

-

Triazole ring vibrations: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to C=N and N=N stretching.[1][6]

Mass Spectrometry

Under electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ at m/z 186/188 (due to the isotopic distribution of bromine) would be expected. Common fragmentation pathways for bromo-substituted heterocyclic compounds involve the loss of the bromine atom and cleavage of the triazole ring.[7]

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for determining the key physicochemical properties of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.

Melting Point Determination

This protocol describes the use of a standard Mel-Temp apparatus.

Methodology:

-

Ensure the Mel-Temp apparatus is clean and calibrated.

-

Finely crush a small amount of the crystalline solid on a watch glass.

-

Tap the open end of a capillary tube into the crushed solid to pack a small amount (2-3 mm in height) into the sealed end.

-

Insert the capillary tube into the heating block of the Mel-Temp apparatus.

-

Set the heating rate to a rapid setting to obtain an approximate melting point range.

-

Allow the apparatus to cool.

-

Using a fresh sample, repeat the measurement with a slow heating rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting point range.[8][9][10]

Qualitative Solubility Assessment

This protocol provides a systematic approach to determining the solubility of the compound in various solvents.

Methodology:

-

Add approximately 10 mg of the solid to a small test tube.

-

Add 1 mL of the desired solvent (e.g., water, methanol, DMSO, hexane) to the test tube.

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for any undissolved solid.

-

Classify the solubility as:

pKa Determination via Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using a pH meter and a titrant.

Methodology:

-

Calibrate a pH meter using standard buffer solutions.

-

Prepare a solution of the compound of known concentration in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or dioxane to ensure solubility).[3][4]

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH.

-

Separately, titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the midpoint of the titration curve where the concentrations of the protonated and deprotonated species are equal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. asianpubs.org [asianpubs.org]

- 4. guidechem.com [guidechem.com]

- 5. 4-Bromo-1-methyl-1H-1,2,3-triazole | C3H4BrN3 | CID 21766410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The infrared spectra of 1,2,3-triazole N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. isres.org [isres.org]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of the heterocyclic compound 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. As a substituted triazole, this molecule holds potential interest in medicinal chemistry and materials science, making a thorough understanding of its structural and electronic characteristics imperative. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The presented data is a synthesis of information from analogous structures and predictive modeling, offering a robust reference for researchers engaged in the synthesis, identification, and application of this and related molecules.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in the development of a wide array of biologically active compounds, exhibiting antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. The introduction of various substituents onto the triazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (C₄H₃BrN₄), is a uniquely substituted triazole featuring a bromine atom, a methyl group, and a nitrile functionality. These features are expected to impart distinct spectroscopic signatures, which are crucial for its unambiguous identification and for understanding its chemical behavior. This guide serves as a detailed reference for the expected spectroscopic data of this compound, providing a foundational tool for researchers in the field.

Molecular Structure

The structural framework of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is pivotal in interpreting its spectroscopic data. The key structural features include a five-membered aromatic triazole ring, a bromine substituent at position 3, a methyl group attached to the nitrogen at position 1, and a carbonitrile group at position 5.

Figure 1. Chemical structure of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of structurally similar compounds and predictive software, the following ¹H and ¹³C NMR data are anticipated for 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.

Experimental Protocol (Predicted)

A detailed experimental protocol for acquiring NMR spectra would involve dissolving the compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), at a concentration of approximately 5-10 mg/mL. The spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be simple, exhibiting a single resonance corresponding to the methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.9 - 4.2 | Singlet | 3H | N-CH₃ |

The predicted chemical shift for the N-methyl group is in the range of 3.9-4.2 ppm. This downfield shift is attributed to the deshielding effect of the aromatic triazole ring.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 145 - 150 | C3-Br | The carbon bearing the bromine atom is expected to be significantly deshielded. |

| ~ 130 - 135 | C5-CN | The carbon attached to the electron-withdrawing nitrile group will also be deshielded. |

| ~ 110 - 115 | -C≡N | The carbon of the nitrile group typically appears in this region. |

| ~ 35 - 40 | N-CH₃ | The methyl carbon is expected to be the most upfield signal. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is expected to exhibit characteristic absorption bands for the nitrile group and the triazole ring.

Experimental Protocol

To obtain an IR spectrum, the solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2240 - 2260 | Medium to Strong | C≡N stretch |

| ~ 1550 - 1600 | Medium | C=N stretch (triazole ring) |

| ~ 1400 - 1450 | Medium | C-N stretch (triazole ring) |

| ~ 1000 - 1100 | Medium | Ring vibrations |

| ~ 600 - 700 | Medium to Strong | C-Br stretch |

The most prominent and diagnostic peak in the IR spectrum will be the stretching vibration of the nitrile group (C≡N) appearing in the region of 2240-2260 cm⁻¹. The various stretching and bending vibrations of the triazole ring will also be present.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol

The mass spectrum can be obtained using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Predicted Mass Spectrometry Data

The nominal molecular weight of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is 186 g/mol for the ⁷⁹Br isotope and 188 g/mol for the ⁸¹Br isotope. The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

| m/z | Interpretation |

| 186/188 | Molecular ion ([M]⁺, [M+2]⁺) |

| 107 | [M - Br]⁺ |

| 81 | [M - Br - CN]⁺ |

Fragmentation Pathway

The fragmentation of the molecular ion is expected to proceed through the loss of the bromine atom and the nitrile group.

Figure 2. Proposed mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. By synthesizing information from analogous compounds and predictive methods, this document offers a reliable reference for the identification and characterization of this molecule. The predicted NMR, IR, and MS data, along with the interpretation of the key spectral features, will be invaluable for researchers working with this and related heterocyclic compounds in the fields of drug discovery and materials science.

References

-

Murti, Y., et al. "Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles." American Journal of Chemistry, vol. 1, no. 2, 2011, pp. 42-46. [Link]

-

Trivedi, M. K., et al. "FT-IR spectra of control and treated 1,2,4-triazole." ResearchGate, 2015. [Link]

Sources

An In-Depth Technical Guide to the Fundamental Reactivity of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it an ideal scaffold for the design of novel drugs.[1] The subject of this guide, 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, is a highly functionalized building block poised for strategic molecular elaboration. The presence of a bromine atom at the 3-position offers a versatile handle for a variety of cross-coupling and substitution reactions, while the nitrile group at the 5-position and the methyl group at the 1-position modulate the electronic properties and reactivity of the triazole core. This guide will provide an in-depth exploration of the fundamental reactivity of this compound, offering insights into its synthetic utility for researchers, scientists, and drug development professionals.

Molecular Properties and Synthesis

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile |

| CAS Number | 1350521-71-9 |

| Molecular Formula | C₄H₃BrN₄ |

| Molecular Weight | 187.00 g/mol |

| Appearance | Solid |

The synthesis of the 1,2,4-triazole core can be achieved through various methods, including the Pellizzari and Einhorn-Brunner reactions. For substituted triazoles such as the title compound, a common strategy involves the cyclization of appropriately substituted precursors. While specific literature on the synthesis of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is not abundant, a plausible synthetic route can be extrapolated from known triazole syntheses. One such general approach is the reaction of an N-methylated hydrazide with a cyanogen halide, followed by cyclization and subsequent bromination.

Core Reactivity: A Gateway to Diverse Chemical Space

The reactivity of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is dominated by the chemistry of the C-Br bond. The electron-withdrawing nature of the triazole ring and the cyano group renders the carbon atom at the 3-position electrophilic and susceptible to a range of transformations.

Nucleophilic Aromatic Substitution (SNA_r):

The electron-deficient nature of the 1,2,4-triazole ring facilitates nucleophilic aromatic substitution (SNA_r) at the bromine-bearing carbon.[2] This reactivity allows for the direct introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates.

Mechanistic Insight: The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom attached to the bromine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the triazole ring is momentarily disrupted. In the subsequent step, the bromine atom is expelled as a bromide ion, and the aromaticity of the ring is restored. The presence of the electron-withdrawing cyano group at the 5-position further stabilizes the Meisenheimer intermediate, thereby activating the ring towards nucleophilic attack.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

-

To a solution of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 mmol) in a suitable polar aprotic solvent such as DMF or DMSO (5 mL) is added the desired amine (1.2-1.5 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 mmol).

-

The reaction mixture is heated to 80-120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-1-methyl-1H-1,2,4-triazole-5-carbonitrile derivative.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules from simple precursors. The C-Br bond in 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile serves as an excellent electrophilic partner in these transformations.

a) Suzuki-Miyaura Coupling: Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for a successful Suzuki coupling. A Pd(0) species is the active catalyst, which can be generated in situ from a Pd(II) precatalyst. The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. The base is required to activate the organoboron species, typically a boronic acid or ester, to facilitate transmetalation.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

In a reaction vessel, combine 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) in a mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water (4:1, 5 mL).

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol), to the mixture.

-

Heat the reaction to 90-100 °C and stir until the starting material is consumed, as indicated by TLC or LC-MS analysis.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carbonitrile.

b) Buchwald-Hartwig Amination: Synthesis of Aryl and Heteroaryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[5][6] This reaction is a powerful alternative to traditional methods for synthesizing arylamines, offering broader substrate scope and milder reaction conditions.

Mechanistic Pathway: Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination with a Secondary Amine

-

To an oven-dried reaction tube, add 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol).

-

Seal the tube with a septum and purge with argon.

-

Add the desired secondary amine (1.2 mmol) and anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours, or until completion as determined by LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to afford the desired 3-(dialkylamino)-1-methyl-1H-1,2,4-triazole-5-carbonitrile.

c) Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7][8] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.

Experimental Protocol: Sonogashira Coupling with a Terminal Alkyne

-

To a solution of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as THF or DMF (5 mL), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol) and a copper(I) salt (e.g., CuI, 0.06 mmol).

-

Add a base, typically an amine such as triethylamine or diisopropylamine (2.0 mmol).

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic extracts, dry, and concentrate.

-

Purify the crude product by column chromatography to yield the 3-alkynyl-1-methyl-1H-1,2,4-triazole-5-carbonitrile.

Conclusion: A Versatile Building Block for a New Generation of Therapeutics

3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is a highly versatile and reactive building block with significant potential in drug discovery and development. Its ability to undergo a range of transformations, including nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a powerful tool to access a diverse array of novel chemical entities. The strategic functionalization of the triazole core allows for the fine-tuning of physicochemical and pharmacological properties, paving the way for the development of next-generation therapeutics. This guide has provided a comprehensive overview of the fundamental reactivity of this important intermediate, offering both mechanistic insights and practical experimental guidance to empower researchers in their quest for new and improved medicines.

References

-

Barbuceanu, S., Draghici, C., Barbuceanu, F., Bancescu, G., & Saramet, G. (2015). Design, synthesis, characterization and antimicrobial evaluation of some heterocyclic condensed systems with bridgehead nitrogen from thiazolotriazole class. Chemical and Pharmaceutical Bulletin, 63(9), 694-700. [Link]

-

Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544. [Link]

-

Mioc, M., Avram, S., Bercean, V., Kurunczi, L., Ghiulai, R. M., Oprean, C., & Soica, C. (2018). Design, synthesis and biological activity evaluation of S-substituted 1H-5-mercapto-1, 2, 4-triazole derivatives as antiproliferative agents in colorectal cancer. Frontiers in chemistry, 6, 1-19. [Link]

-

Nastasă, C., Vodnar, D., Ionuţ, I., Stana, A., Benedec, D., Tamaian, R., ... & Tiperciuc, B. (2018). Antibacterial evaluation and virtual screening of new thiazolyl-triazole schiff bases as potential DNA-gyrase inhibitors. International journal of molecular sciences, 19(1), 222. [Link]

-

Karbalaei, M., Seifi, M., & Sheibani, H. (2014). Regioselective ring opening of 2, 2-dicyanooxiranes by 1, 3-dinucleophiles in the presence of Lewis acids such as bismuth (III) nitrate pentahydrate.[Bi (NO3) 3· 5H2O] and zirconium (IV) chloride (ZrCl4). Research on Chemical Intermediates, 41(7), 4679-4686. [Link]

-

Ur-Rehman, A., Nafeesa, K., Athar Abbasi, M., Zahra Siddiqu, S., Rasool, S., Adnan Ali Shah, S., ... & Jahan, B. (2018). S-substituted derivatives of 1, 2, 4-triazol-3-thiol as new drug candidates for type II diabetes. Turkish Journal of Chemistry, 42(3), 652-67. [Link]

-

Suzuki, A. (1982). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Pure and Applied Chemistry, 54(9), 1729-1740. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (2020). PubMed Central. [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). ScienceDirect. [Link]

-

Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2019). MDPI. [Link]

-

Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. PrepChem.com. [Link]

-

Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. (2021). PubMed Central. [Link]

-

First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

-

Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). ACS Publications. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

-

ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones. ResearchGate. [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]

-

Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. ResearchGate. [Link]

Sources

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to GSK3368715 (EPZ019997): A First-in-Class Type I Protein Arginine Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein arginine methylation is a critical post-translational modification that governs a multitude of cellular processes, including signal transduction, gene expression, RNA metabolism, and DNA damage repair.[1][2] This process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs).[2] The PRMT family is broadly classified into three types based on the methylation state they produce. Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) are responsible for the formation of asymmetric dimethylarginine (ADMA).[1] Dysregulation and overexpression of Type I PRMTs, particularly PRMT1, have been implicated in the pathogenesis of numerous solid and hematopoietic cancers, making them compelling targets for therapeutic intervention.[2][3][4]

GSK3368715, also known as EPZ019997, is a first-in-class, orally active, potent, and selective inhibitor of Type I PRMTs.[1][5] It functions as a reversible and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, effectively blocking the transfer of methyl groups to arginine residues on both histone and non-histone substrates.[1][6] This guide provides a comprehensive technical overview of GSK3368715, detailing its properties, mechanism of action, experimental protocols for its evaluation, and a summary of its preclinical and clinical development.

Physicochemical Properties of GSK3368715

A summary of the key physicochemical properties of GSK3368715 is presented in the table below.

| Property | Value | Source |

| CAS Number | 1350521-71-9 | N/A |

| Alternate CAS | 1629013-22-4 | [7] |

| Synonyms | EPZ019997 | [1] |

| Molecular Formula | C₂₀H₃₈N₄O₂ | [7] |

| Molecular Weight | 366.54 g/mol | [7] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | [7] |

| Storage | Store at -20°C | [7] |

Mechanism of Action

GSK3368715 exerts its biological effects by inhibiting Type I PRMTs. This inhibition leads to a global reduction in ADMA and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[4][6] This shift in arginine methylation states disrupts the normal function of numerous proteins involved in oncogenic pathways, ultimately leading to anti-proliferative and, in some cases, cytotoxic effects in cancer cells.[1][4]

Experimental Protocols

This section provides detailed protocols for the in vitro and in vivo evaluation of GSK3368715.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the anti-proliferative effects of GSK3368715 on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., Toledo DLBCL, BxPC-3 pancreatic)

-

Complete cell culture medium

-

GSK3368715 stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the end of the assay. Incubate overnight to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of GSK3368715 in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of GSK3368715. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours to 14 days, depending on the cell line and experimental goals).[9]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or gIC₅₀ value.

Western Blot Analysis of Arginine Methylation

This protocol is used to confirm the on-target effects of GSK3368715 by measuring changes in global ADMA and SDMA levels.

Materials:

-

Cells or tissue lysates treated with GSK3368715

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ADMA, anti-SDMA, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the treated cells or tissues and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[11][12]

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in ADMA and SDMA levels.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of GSK3368715 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG mice)

-

Cancer cell line (e.g., BxPC-3 pancreatic cancer cells)

-

Matrigel (optional)

-

GSK3368715 formulation for oral gavage

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[13][14]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, start measuring them with calipers.

-

Treatment Initiation: When the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer GSK3368715 orally at the desired dose and schedule (e.g., 150 mg/kg, once daily). The control group should receive the vehicle.[4][7]

-

Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint: Continue the treatment until the tumors in the control group reach a predetermined endpoint, or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the anti-tumor efficacy of GSK3368715.

Summary of Preclinical and Clinical Findings

Preclinical Activity

GSK3368715 has demonstrated broad anti-proliferative activity across a wide range of cancer cell lines, with a cytotoxic response observed in lymphoma and acute myeloid leukemia cell lines.[4] In vivo studies have shown that GSK3368715 can lead to significant tumor growth inhibition and even tumor regression in various xenograft models, including those for diffuse large B-cell lymphoma (DLBCL) and pancreatic cancer.[4][7]

Interestingly, the anti-tumor activity of GSK3368715 is enhanced when combined with inhibitors of PRMT5, the primary Type II PRMT.[5] Furthermore, cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene have shown increased sensitivity to GSK3368715, suggesting that MTAP status could serve as a potential biomarker for patient selection.[5]

Clinical Development

A first-in-human, Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in patients with advanced solid tumors and DLBCL.[15] The study involved dose escalation of orally administered GSK3368715.[15] However, the trial was terminated early due to a higher-than-expected incidence of thromboembolic events.[15] While the best response observed was stable disease, the study provided valuable insights into the clinical profile of this first-in-class inhibitor.[15]

Conclusion

GSK3368715 is a potent and selective inhibitor of Type I PRMTs with demonstrated preclinical anti-tumor activity. Its unique mechanism of action, involving the modulation of arginine methylation, represents a novel therapeutic strategy in oncology. While its clinical development has been challenging, the knowledge gained from studies with GSK3368715 continues to inform the development of next-generation PRMT inhibitors and our understanding of the role of arginine methylation in cancer.

References

-

Definition of PRMT1 inhibitor GSK3368715 - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])

-

Protocol to purify and culture human pancreatic cancer cells from patient-derived xenografts. (URL: [Link])

-

Fedoriw, A., Rajapurkar, S. R., O'Brien, S., et al. (2019). Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss. Cancer Cell, 36(1), 100-114.e25. (URL: [Link])

-

El-Khoueiry, A. B., Clarke, J., Neff, T., et al. (2023). Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. British Journal of Cancer, 129(2), 309-317. (URL: [Link])

-

Yang, H., Ouyang, Y., Ma, H., et al. (2022). Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell. Frontiers in Chemistry, 10, 888632. (URL: [Link])

-

After the treatment of MDA-MB-231 cells with 9a for 48 h, the western... - ResearchGate. (URL: [Link])

-

Li, J., Wang, Y., Zhang, Y., et al. (2025). Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening. Frontiers in Chemistry, 12. (URL: [Link])

-

The investigation of PRMT5 in cancer through biochemical and computational approaches. - The Ohio State University. (URL: [Link])

-

van den Akker, G. G. H., van Bilsen, M., & van de Kerkhof, D. (2020). Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach. Cancers, 12(11), 3169. (URL: [Link])

-

GSK3368715 is an Orally Active Type I PRMT Inhibitor - Network of Cancer Research. (URL: [Link])

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

-

Time course of sDMA inhibition and reactivation. A, Western blot... - ResearchGate. (URL: [Link])

-

Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - NIH. (URL: [Link])

-

Generation of orthotopic patient-derived xenograft models for pancreatic cancer using tumor slices - the olive laboratory. (URL: [Link])

-

Pancreatic Tumor Organoid Protocol. (URL: [Link])

-

Design and synthesis of novel PRMT1 inhibitors and investigation of their binding preferences using molecular modelling | Request PDF - ResearchGate. (URL: [Link])

-

Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening - PubMed Central. (URL: [Link])

-

Cell Viability Assay (MTT Assay) Protocol - Protocols.io. (URL: [Link])

-

Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - Frontiers. (URL: [Link])

-

Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss | Request PDF - ResearchGate. (URL: [Link])

-

Regulation of the L-Arginine-ADMA-NO pathway in coronary and pulmonary endothelial and alveolar - ediss.sub.hamburg. (URL: [Link])

-

Role of the PRMT-DDAH-ADMA axis in the Regulation of Endothelial Nitric Oxide Production - PMC - NIH. (URL: [Link])

-

Protocol for the characterization of the pancreatic tumor microenvironment using organoid-derived mouse models and single-nuclei RNA sequencing - PMC - NIH. (URL: [Link])

-

Steps for Developing Patient-Derived Xenografts (PDX). Human Pancreatic... - ResearchGate. (URL: [Link])

-

The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PubMed Central. (URL: [Link])

-

Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PubMed Central. (URL: [Link])

-

Early Trials of PRMT5 Inhibitors Leave Much to Be Desired, But Optimism Remains. (URL: [Link])

-

Preclinical development of PRMT inhibitors. | Download Table - ResearchGate. (URL: [Link])

-

Epigenetic modifications of histones in cancer - PMC - NIH. (URL: [Link])

-

Targets in Epigenetics: Inhibiting the Methyl Writers of the Histone Code - PMC - NIH. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Cell Viability Assay (MTT Assay) Protocol [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. olivelab.org [olivelab.org]

- 14. researchgate.net [researchgate.net]

- 15. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile

For: Researchers, scientists, and drug development professionals

Executive Summary

3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. Its trifunctional nature, featuring a reactive bromine atom, a nitrile group, and a methylated triazole core, offers multiple avenues for synthetic elaboration. However, the inherent reactivity of these functional groups necessitates a thorough understanding of the compound's stability to ensure its integrity throughout its lifecycle, from storage to reaction. This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, grounded in established scientific principles and field-proven methodologies. We will delve into the potential degradation pathways, present detailed protocols for stability assessment, and offer actionable recommendations for handling and storage to maintain the compound's purity and reactivity.

The Chemical Landscape: Understanding Inherent Reactivity

The stability of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is intrinsically linked to the chemical properties of its constituent functional groups. A proactive approach to stability begins with a clear understanding of its potential liabilities.

-

The Brominated Triazole Core: The bromine atom attached to the electron-deficient 1,2,4-triazole ring is susceptible to nucleophilic substitution. This reactivity is a cornerstone of its synthetic utility but also a potential degradation pathway if exposed to nucleophiles, including water, under certain conditions.

-

The Nitrile Group: The carbon-nitrogen triple bond of the nitrile is prone to hydrolysis, which can be catalyzed by both acidic and basic conditions, leading to the formation of an amide and subsequently a carboxylic acid.

-

The N-Methyl Group: The methyl group on the triazole nitrogen enhances the compound's solubility in organic solvents and can influence the electronic properties of the ring, thereby modulating its overall stability.

The interplay of these functionalities dictates the compound's susceptibility to degradation under various environmental stressors.

Potential Degradation Pathways: A Proactive Assessment

To ensure the long-term viability of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, it is crucial to anticipate and mitigate the primary degradation pathways: hydrolysis, photodecomposition, and thermal degradation.

Hydrolytic Stability

Exposure to moisture, especially in the presence of acidic or basic catalysts, can lead to the hydrolysis of the nitrile group.

Logical Relationship of Hydrolytic Degradation:

Caption: Potential hydrolytic degradation pathway of the nitrile group.

Photostability

Brominated aromatic and heterocyclic compounds can be susceptible to photodecomposition upon exposure to light, particularly UV radiation. This can lead to the cleavage of the carbon-bromine bond and the formation of radical species, resulting in impurities.

Thermal Stability

Elevated temperatures can provide the activation energy for various degradation reactions. For 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, thermal stress could potentially lead to debromination, nitrile group reactions, or even decomposition of the triazole ring itself.

Experimental Protocols for Stability Assessment

A robust stability assessment program is essential to define the optimal storage and handling conditions. The following are detailed, field-proven protocols for evaluating the stability of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.

Accelerated Hydrolytic Stability Study

This study is designed to predict the long-term effects of moisture on the compound.

Methodology:

-

Buffer Preparation: Prepare aqueous buffer solutions at pH 4, 7, and 9 to simulate acidic, neutral, and basic conditions.

-

Sample Preparation: Prepare solutions of the compound in each buffer at a known concentration (e.g., 1 mg/mL).

-

Incubation: Store the solutions at an elevated temperature, typically 40°C or 50°C, in sealed vials to prevent evaporation.[1]

-

Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 24, 48, 72, and 168 hours).

-

Analysis: Analyze the aliquots by a stability-indicating HPLC method to quantify the parent compound and detect the formation of any degradation products.

Causality Behind Experimental Choices: The use of a range of pH values provides a comprehensive picture of the compound's susceptibility to acid- and base-catalyzed hydrolysis. The elevated temperature accelerates the degradation process, allowing for the estimation of shelf-life at room temperature using the Arrhenius equation.

Photostability Testing (ICH Q1B Guideline)

This protocol assesses the impact of light exposure on the compound's stability.[2][3][4]

Methodology:

-

Sample Preparation:

-

Solid State: Spread a thin layer of the solid compound in a suitable container (e.g., a petri dish).

-

Solution State: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) in a quartz tube.

-

-

Light Exposure: Expose the samples to a light source capable of emitting both visible and UV light, as specified in the ICH Q1B guideline. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[2][4]

-

Dark Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls, stored under the same temperature conditions.

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC to assess for any degradation.

Causality Behind Experimental Choices: The ICH Q1B guideline provides a standardized and globally accepted framework for photostability testing, ensuring the data is reliable and comparable. The dark control is critical to differentiate between light-induced degradation and any thermal degradation that may occur during the study.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate thermal stability.

Methodology:

-

TGA Analysis: Heat a small sample of the compound under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min). Monitor the mass loss as a function of temperature.

-

DSC Analysis: Heat a small sample in a sealed pan at a constant rate. Monitor the heat flow to determine melting point, decomposition exotherms, and other thermal events.

Causality Behind Experimental Choices: TGA provides the onset temperature of decomposition, indicating the upper limit of thermal stability. DSC can reveal the melting point and whether the decomposition is exothermic, which is a critical safety consideration.

Recommended Storage and Handling Procedures

Based on the chemical nature of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile and the potential degradation pathways, the following storage and handling protocols are recommended to ensure its long-term integrity.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential hydrolytic and thermal degradation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against atmospheric moisture and oxygen, particularly important for a moisture-sensitive compound. |

| Light Exposure | Amber glass vial or other light-proof container | Prevents photodecomposition. |

| Container | Tightly sealed container with a secure cap | Prevents ingress of moisture and air. |

Workflow for Handling Air- and Moisture-Sensitive Compounds:

Caption: Recommended workflow for handling 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.

Analytical Methods for Purity and Stability Monitoring

A suite of analytical techniques should be employed to monitor the purity of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile and to identify any potential degradation products.

Table 2: Recommended Analytical Techniques

| Technique | Purpose | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Use a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water. UV detection at a wavelength corresponding to the compound's chromophore is suitable.[5][6] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of degradation products and unknown impurities. | Provides molecular weight information, which is crucial for structural elucidation of degradation products. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.[7][8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and characterization of impurities. | ¹H and ¹³C NMR will confirm the structure of the bulk material. The appearance of new signals in stability samples can indicate degradation.[9] |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group analysis. | Can be used to confirm the presence of the nitrile (C≡N) and other key functional groups. |

Conclusion

The utility of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile as a building block in drug discovery is directly proportional to its purity and stability. A comprehensive understanding of its potential degradation pathways—hydrolysis, photodecomposition, and thermal breakdown—is paramount. By implementing the rigorous stability testing protocols and adhering to the recommended storage and handling procedures outlined in this guide, researchers can ensure the integrity of this valuable compound, leading to more reliable and reproducible synthetic outcomes. The proactive management of stability is not merely a matter of good laboratory practice; it is a critical component of scientific integrity and the successful advancement of pharmaceutical research.

References

- ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products.

-

ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. [Link][2][3][4]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link][10]

-

Huynh-Feldt, T. (2021). Hydrolytic Stress Stability Testing. Pharma Excipients.[1]

-

Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[11]

-

Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Application Note.[12]

-

BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.[5]

-

Shekar, K. C., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Chemical Methodologies.[6]

-

National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

Sources

- 1. testinglab.com [testinglab.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ema.europa.eu [ema.europa.eu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. agilent.com [agilent.com]

An In-depth Technical Guide to 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile: Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, a heterocyclic compound of interest to researchers and professionals in the field of medicinal chemistry and drug development. This document delves into its chemical properties, commercial availability, a proposed synthetic pathway, analytical characterization, and its potential as a building block in the design of novel therapeutic agents.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an attractive moiety for designing molecules with a wide range of biological activities.[3] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological effects, including antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6] The introduction of bromo and cyano functionalities, as seen in 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, offers versatile handles for further chemical modification, enabling the exploration of new chemical space and the development of targeted therapeutics.[7][8]

Chemical Properties and Commercial Availability

3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is a solid, research-grade chemical. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1350521-71-9 | Advanced ChemBlocks |

| Molecular Formula | C₄H₃BrN₄ | Advanced ChemBlocks |

| Molecular Weight | 187.00 g/mol | Advanced ChemBlocks |

| IUPAC Name | 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile | Advanced ChemBlocks |

| SMILES | CN1C(=NC(=N1)Br)C#N | PubChem |

| InChI Key | SADMJXPDCHSGRM-UHFFFAOYSA-N | PubChem |

This compound is commercially available from several chemical suppliers, including:

-

Advanced ChemBlocks

-

Sigma-Aldrich

-

BLDpharm

Researchers can procure this compound for research and development purposes. It is important to note that this chemical is intended for laboratory use only.

Proposed Synthesis Protocol

Step 1: Synthesis of 1-methyl-1H-1,2,4-triazole-5-carbonitrile

The synthesis of the precursor, 1-methyl-1H-1,2,4-triazole-5-carbonitrile, can be approached through the methylation of a pre-formed triazole-5-carbonitrile. A practical procedure for the methylation of 1H-1,2,4-triazole has been described and can be adapted for this purpose.[9]

Reaction:

Detailed Protocol:

-

To a solution of 1H-1,2,4-triazole-5-carbonitrile in a suitable aprotic solvent (e.g., acetonitrile or DMF), add an appropriate base (e.g., potassium carbonate or sodium hydride) at room temperature.

-

Stir the mixture for 30 minutes to facilitate the formation of the triazolide anion.

-

Add methyl iodide dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-1,2,4-triazole-5-carbonitrile.

Step 2: Bromination of 1-methyl-1H-1,2,4-triazole-5-carbonitrile

The introduction of a bromine atom at the C3 position of the triazole ring can be achieved through electrophilic bromination. Alternatively, a Sandmeyer-type reaction from a corresponding amino precursor could be employed, though direct bromination is often more straightforward for electron-rich heterocycles.[10][11]

Reaction:

Detailed Protocol:

-

Dissolve 1-methyl-1H-1,2,4-triazole-5-carbonitrile in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by recrystallization or column chromatography to yield 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization

Comprehensive analytical data for 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile is not widely published. However, based on the proposed structure and general spectroscopic data for similar 1,2,4-triazole derivatives, the following characteristic signals can be anticipated.[12][13][14]

| Analytical Technique | Expected Observations |

| ¹H NMR | A singlet corresponding to the methyl protons (N-CH₃) in the region of 3.5-4.0 ppm. |

| ¹³C NMR | Signals for the methyl carbon, the two triazole ring carbons, and the nitrile carbon. The carbon bearing the bromine atom would be expected to appear at a characteristic chemical shift. |

| FT-IR (cm⁻¹) | A sharp absorption band for the nitrile group (C≡N) around 2230-2260 cm⁻¹. Characteristic peaks for C-N and C=N stretching within the triazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (187.00 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks). |

Researchers are advised to perform full analytical characterization upon synthesis or purchase to confirm the identity and purity of the compound. Some suppliers, like BLDpharm, may provide analytical data upon request.[15]

Potential Applications in Drug Discovery

The structural features of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 1,2,4-triazole core is a known pharmacophore with a wide range of biological activities.[1][2][3]

The bromine atom at the C3 position serves as a versatile synthetic handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[7] This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The nitrile group at the C5 position can also be chemically modified. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further opportunities for diversification and interaction with biological targets.[8]

Diagram of Potential Drug Discovery Pathway:

Caption: Role as a scaffold in a drug discovery workflow.

Given the established pharmacological profiles of substituted 1,2,4-triazoles, derivatives of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile could be investigated for a variety of therapeutic areas, including:

-

Anticancer Agents: Many triazole derivatives exhibit potent anticancer activity.[4][16]

-

Antimicrobial Agents: The triazole scaffold is a cornerstone of many antifungal and antibacterial drugs.[1][7]

-

Anti-inflammatory Agents: Substituted triazoles have shown promise as anti-inflammatory agents.[4][5]

-

CNS-active Agents: The 1,2,4-triazole nucleus is present in drugs targeting the central nervous system.[6]

Conclusion